Cas no 1566990-03-1 (1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine structure](https://www.kuujia.com/scimg/cas/1566990-03-1x500.png)
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
- 1566990-03-1
- EN300-804892
- 1H-Pyrazol-3-amine, 1-[(5-bromo-3-pyridinyl)methyl]-
-
- Inchi: 1S/C9H9BrN4/c10-8-3-7(4-12-5-8)6-14-2-1-9(11)13-14/h1-5H,6H2,(H2,11,13)
- InChI Key: LYIQJYNIWRLGBJ-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)CN1C=CC(N)=N1
Computed Properties
- Exact Mass: 252.00106g/mol
- Monoisotopic Mass: 252.00106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- Density: 1.68±0.1 g/cm3(Predicted)
- Boiling Point: 450.4±40.0 °C(Predicted)
- pka: 3.71±0.10(Predicted)
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804892-0.1g |
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1566990-03-1 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
Enamine | EN300-804892-2.5g |
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine |
1566990-03-1 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
Enamine | EN300-804892-0.05g |
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine |
1566990-03-1 | 95.0% | 0.05g |
$707.0 | 2025-02-21 | |
Enamine | EN300-804892-1.0g |
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine |
1566990-03-1 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
Enamine | EN300-804892-5.0g |
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine |
1566990-03-1 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
Enamine | EN300-804892-0.25g |
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine |
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Enamine | EN300-804892-10.0g |
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$3622.0 | 2025-02-21 | |
Enamine | EN300-804892-0.5g |
1-[(5-bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine |
1566990-03-1 | 95.0% | 0.5g |
$809.0 | 2025-02-21 |
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine Related Literature
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
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Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
Additional information on 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine
Introduction to 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1566990-03-1)
1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1566990-03-1, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine features a pyrazole core linked to a brominated pyridine moiety, making it a versatile scaffold for medicinal chemistry applications. The structural arrangement of this molecule imparts unique reactivity and biological potential, which has been extensively explored in recent years.
The compound’s molecular structure consists of a pyrazole ring substituted at the 3-position with an amine group, while the 5-position of the pyridine ring is brominated. This specific configuration allows for facile functionalization, enabling the synthesis of derivatives with tailored pharmacological properties. The presence of both nitrogen and oxygen heteroatoms in the molecule enhances its interaction with biological targets, making it a valuable candidate for drug discovery programs.
In recent years, there has been growing interest in pyrazole-pyridine hybrids due to their demonstrated efficacy in modulating various biological pathways. Studies have shown that such compounds exhibit promising activities as kinase inhibitors, antiviral agents, and anti-inflammatory agents. The bromine atom in the pyridine ring serves as a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex drug molecules.
One of the most compelling aspects of 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine is its potential as a building block for developing novel therapeutic agents. Researchers have leveraged its scaffold to create molecules with enhanced binding affinity and selectivity towards specific enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis. The ability to fine-tune the pharmacophore through structural modifications has made this compound an attractive choice for medicinal chemists.
The pharmacological profile of 1H-pyrazol-3-amine derivatives has been further investigated in preclinical models. These studies have highlighted their potential in treating neurological disorders, cancer, and infectious diseases. The pyrazole moiety is known for its ability to penetrate the blood-brain barrier, suggesting its suitability for central nervous system (CNS) drug development. Additionally, the bromopyridine component contributes to metabolic stability, reducing the likelihood of rapid degradation in vivo.
Recent advancements in computational chemistry have accelerated the design and optimization of 5-Bromopyridin-3-yl containing compounds. Molecular docking studies have identified key interactions between this scaffold and target proteins, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts, enabling faster screening of potential drug candidates. The integration of machine learning algorithms has further enhanced the predictability of biological activity, streamlining the drug discovery process.
The synthetic pathways for 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine have also seen significant refinements. Modern synthetic techniques, including flow chemistry and microwave-assisted reactions, have improved yield and purity while reducing reaction times. These advancements have made it more feasible to produce larger quantities of the compound for both research and industrial applications. The availability of high-quality starting materials has further facilitated the exploration of novel derivatives.
In conclusion, 1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine (CAS No. 1566990-03-1) represents a promising chemical entity with broad applications in pharmaceutical research. Its unique structural features and biological potential make it an invaluable tool for developing next-generation therapeutics. As research continues to uncover new mechanisms and applications, this compound is poised to play a pivotal role in addressing unmet medical needs.
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